4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo-triazine core. Its structure includes a phenyl substituent at the 8-position and a propyl carboxamide group at the 3-position (Figure 1).
Properties
IUPAC Name |
4-oxo-8-phenyl-N-propyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-2-8-16-13(21)12-14(22)20-10-9-19(15(20)18-17-12)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHLDCKKWBHLNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₁₅H₁₇N₅O₂
- Molecular Weight : 299.33 g/mol
- CAS Number : 946228-94-0
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may exhibit:
- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress.
- Enzyme Inhibition : It shows potential as an inhibitor of cholinesterases (AChE and BChE), which are crucial in neurodegenerative diseases. For instance, related compounds have demonstrated IC₅₀ values indicating effective inhibition of these enzymes .
Antioxidant Properties
Studies have shown that derivatives of imidazo[2,1-c][1,2,4]triazines can exhibit significant antioxidant activity. For example:
- Case Study : A related compound demonstrated a dual inhibitory effect against AChE and BChE with IC₅₀ values ranging from 5.4 μM to 10.4 μM . This suggests a potential for neuroprotective effects.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored in various studies:
- In Vitro Studies : It has been tested for its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (J774A.1), showing promising results in reducing inflammation induced by lipopolysaccharides (LPS) .
Antitumor Activity
Research indicates that compounds within the same class may exhibit selective cytotoxicity against cancer cells:
- Case Study : Similar derivatives have shown selective cytotoxicity at micromolar concentrations against a range of cancer cell lines, suggesting a mechanism that may involve targeting specific cellular pathways related to tumor growth .
Data Summary
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development.
Anticancer Properties
Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazine exhibit promising anticancer activities. Key findings include:
- Mechanisms of Action : Compounds similar to this structure can induce apoptosis in cancer cells through pathways such as caspase activation and disruption of microtubule dynamics. For instance, related studies have shown that these compounds can trigger G2/M cell cycle arrest leading to apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 (Prostate Cancer) | 0.85 |
| HepG2 (Liver Cancer) | 1.81 |
| A549 (Lung Cancer) | 0.90 |
This selective cytotoxicity suggests that the compound may be effective against multiple types of cancer.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have indicated that it may act as a free radical scavenger, protecting neuronal cells from oxidative stress and subsequent damage.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis shows that modifications to the imidazo[2,1-c][1,2,4]triazine structure can significantly influence biological activity. For example:
- Ethoxy Substituent : The presence of an ethoxy group at the para position enhances lipophilicity and may improve cellular uptake, increasing the efficacy of the compound in biological systems.
Synthesis and Evaluation
The synthesis of 4-oxo-8-phenyl-N-propyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves multi-step reactions that yield derivatives with varying biological activities. Evaluating these derivatives through in vitro and in vivo models provides insights into their therapeutic potential.
Case Studies
Several case studies have documented the effectiveness of this compound in specific applications:
- In Vitro Studies on Cancer Cell Lines : Research conducted on prostate and liver cancer cell lines demonstrated significant cytotoxic effects at micromolar concentrations.
- Neuroprotection in Animal Models : In vivo studies have shown that treatment with this compound can significantly reduce neuronal death in models of oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous imidazo-triazine derivatives, focusing on substituent variations, molecular properties, and synthetic strategies.
Table 1: Structural and Substituent Comparisons
Key Observations:
Phenyl Ring Modifications :
- The target compound’s unsubstituted phenyl group contrasts with fluorophenyl (electron-withdrawing, ), methoxyphenyl (electron-donating, ), and ethoxyphenyl (bulkier, ) variants. Fluorine and alkoxy groups may enhance target affinity or solubility but could alter metabolic pathways .
N-Substituent Diversity :
- The propyl group in the target compound offers moderate hydrophobicity. In contrast, polar substituents like morpholinylethyl () or isopropoxypropyl () improve water solubility, while aromatic/halogenated groups (e.g., 2-chlorobenzyl, ) may enhance receptor binding via hydrophobic pockets.
Molecular Weight and Bioavailability: Molecular weights range from 326.36 (target) to 440.86 g/mol ().
Physicochemical and Structural Insights
Table 2: Crystallographic and Interaction Data (Selected Compounds)
- The triazolo-triazinone derivative () exhibits extensive hydrogen bonding (R₂²(9) motif) and π-π stacking, stabilizing its crystal lattice. Similar interactions are anticipated in the target compound, given its carboxamide and aromatic groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
